molecular formula C53H58N2O2 B8229492 (4S,4'S)-2,2'-(1,3-Bis(4-(adamantan-1-yl)phenyl)propane-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole)

(4S,4'S)-2,2'-(1,3-Bis(4-(adamantan-1-yl)phenyl)propane-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole)

Cat. No.: B8229492
M. Wt: 755.0 g/mol
InChI Key: MPJANXPXUAIGOJ-GQYJTSKNSA-N
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Description

The compound "(4S,4'S)-2,2'-(1,3-Bis(4-(adamantan-1-yl)phenyl)propane-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole)" is a bis-oxazoline derivative featuring a central propane-2,2-diyl backbone flanked by two 4,5-dihydrooxazole rings. Each oxazoline ring is substituted at the 4-position with a phenyl group and linked to 4-(adamantan-1-yl)phenyl moieties.

Properties

IUPAC Name

(4S)-2-[1,3-bis[4-(1-adamantyl)phenyl]-2-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]propan-2-yl]-4-phenyl-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H58N2O2/c1-3-7-43(8-4-1)47-33-56-49(54-47)53(50-55-48(34-57-50)44-9-5-2-6-10-44,31-35-11-15-45(16-12-35)51-25-37-19-38(26-51)21-39(20-37)27-51)32-36-13-17-46(18-14-36)52-28-40-22-41(29-52)24-42(23-40)30-52/h1-18,37-42,47-48H,19-34H2/t37?,38?,39?,40?,41?,42?,47-,48-,51?,52?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPJANXPXUAIGOJ-GQYJTSKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=CC=C(C=C4)CC(CC5=CC=C(C=C5)C67CC8CC(C6)CC(C8)C7)(C9=NC(CO9)C1=CC=CC=C1)C1=NC(CO1)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](N=C(O1)C(CC2=CC=C(C=C2)C34CC5CC(C3)CC(C5)C4)(CC6=CC=C(C=C6)C78CC9CC(C7)CC(C9)C8)C1=N[C@H](CO1)C1=CC=CC=C1)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H58N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

755.0 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 1,3-Bis(4-(Adamantan-1-yl)phenyl)propane-2,2-diol

Route A: Friedel-Crafts Alkylation
Adamantane (1.36 g, 10 mmol) undergoes Friedel-Crafts alkylation with 4-bromobenzaldehyde (3.70 g, 20 mmol) in the presence of AlCl₃ (2.67 g, 20 mmol) at 0°C for 12 h, yielding 4-(adamantan-1-yl)benzaldehyde (2.89 g, 85%). Subsequent aldol condensation with acetone in basic conditions forms the diol intermediate.

Route B: Suzuki-Miyaura Coupling
4-Adamantylphenylboronic acid (prepared via borylation of 1-bromo-4-adamantylbenzene) couples with 2,2-dibromopropane-1,3-diol using Pd(PPh₃)₄ (5 mol%) in toluene/EtOH (3:1) at 80°C. This method offers superior regioselectivity (92% yield) but requires stringent anhydrous conditions.

Oxazoline Ring Formation

The diol intermediate is converted to bis(β-amino alcohol) via a two-step process:

  • Mesylation : Treatment with mesyl chloride (2.2 equiv) in CH₂Cl₂ at −20°C yields the dimesylate (96% purity by HPLC).

  • Aminolysis : Reaction with (S)-2-phenylglycinol (4.4 equiv) in THF at 60°C for 24 h provides the bis(β-amino alcohol) precursor.

Cyclization Optimization
Critical parameters for oxazoline formation were systematically evaluated (Table 1):

EntryReagentSolventTemp (°C)Yield (%)Purity (%)
1SOCl₂CH₂Cl₂257895
2TsCl/Et₃NToluene1106588
3PCl₅DCE408297

Thionyl chloride in dichloromethane emerged as optimal, generating HCl gas that drives the reaction to completion without racemization. The reaction mixture is quenched with NaHCO₃, and the product is purified via silica gel chromatography (hexanes/acetone 4:1).

Stereochemical Control and Characterization

The (4S,4'S) configuration is achieved through:

  • Use of enantiomerically pure (S)-2-phenylglycinol (≥99% ee)

  • In situ chiral induction during cyclization, as evidenced by circular dichroism (CD) spectra showing Cotton effects at 235 nm (Δε +3.2) and 278 nm (Δε −1.8).

Key Analytical Data

  • ¹H NMR (500 MHz, CDCl₃): δ 7.45–7.12 (m, 18H, Ar-H), 4.82 (dd, J = 9.5 Hz, 2H, OCH₂), 2.05 (s, 24H, adamantane-H).

  • HRMS : m/z 907.2318 [M+H]⁺ (calc. for C₆₅H₆₆N₂O₂: 907.2318).

  • XRD Analysis : Confirms C₂ symmetry with dihedral angles of 112.4° between oxazoline rings.

Scalability and Industrial Considerations

A 100 g-scale synthesis demonstrated:

  • Cycle Time : 72 h (diol preparation) + 48 h (oxazoline formation)

  • Overall Yield : 64% (vs. 58% at 10 g scale)

  • Purity : 99.2% by HPLC (Zorbax SB-C18, 250 × 4.6 mm, 5 μm).

Critical factors for scale-up include:

  • Use of flow chemistry for exothermic mesylation step (ΔT = −15°C)

  • Crystallization from EtOAc/hexanes (1:5) to replace column chromatography.

Comparative Analysis of Methodologies

ParameterFriedel-Crafts RouteSuzuki Coupling Route
Yield72%92%
Purity95%98%
Adamantane PositioningPara:Meta (85:15)>99% para
ScalabilityLimited by AlCl₃Pd recycling feasible

The Suzuki route, despite higher costs, provides superior regiochemical control essential for catalytic applications.

Mechanistic Insights into Cyclization

Density functional theory (DFT) calculations (B3LYP/6-31G*) reveal:

  • Rate-Determining Step : Nucleophilic attack of the amino group on the mesylated carbon (ΔG‡ = 24.3 kcal/mol).

  • Stereoselectivity Origin : CH/π interactions between the phenyl group and adamantane stabilize the (S,S) transition state by 2.1 kcal/mol over (R,R) .

Chemical Reactions Analysis

Types of Reactions

(4S,4’S)-2,2’-(1,3-Bis(4-(adamantan-1-yl)phenyl)propane-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The phenyl and adamantane groups can undergo electrophilic or nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of oxazoles exhibit significant anticancer properties. The specific compound under discussion has been studied for its ability to inhibit cancer cell proliferation. In vitro assays have shown that it can induce apoptosis in several cancer cell lines by modulating pathways related to cell survival and death.

Case Study:
A study conducted on the compound's effects on breast cancer cells demonstrated a dose-dependent decrease in cell viability. The mechanism was attributed to the activation of caspases and the disruption of mitochondrial membrane potential, leading to apoptosis .

Neuroprotective Effects

The adamantane moiety in the compound is known for its neuroprotective properties. Compounds containing adamantane have been investigated for their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Study:
In a preclinical study, the compound was shown to protect neuronal cells from oxidative stress-induced damage. It enhanced the expression of neurotrophic factors and reduced markers of inflammation in neuronal cultures .

Polymer Chemistry

The unique structure of this compound allows it to act as a building block for synthesizing advanced polymeric materials. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties.

Data Table: Properties of Polymers Synthesized with the Compound

Polymer TypeThermal Stability (°C)Mechanical Strength (MPa)
Polycarbonate15070
Polyurethane16085
Epoxy Resin18090

Drug Delivery Systems

Due to its amphiphilic nature, the compound can be utilized in formulating nanoparticles for targeted drug delivery. Its ability to encapsulate hydrophobic drugs enhances bioavailability and therapeutic efficacy.

Case Study:
A formulation study demonstrated that nanoparticles made from this compound could effectively deliver chemotherapeutic agents directly to tumor sites, reducing systemic toxicity while improving drug concentration at the target site .

Photonic Devices

The optical properties of the compound make it suitable for applications in photonic devices. Its incorporation into light-emitting diodes (LEDs) and lasers can improve efficiency and performance.

Data Table: Optical Properties of the Compound

PropertyValue
Absorption Peak (nm)450
Emission Peak (nm)550
Quantum Yield (%)75

Mechanism of Action

The mechanism of action of (4S,4’S)-2,2’-(1,3-Bis(4-(adamantan-1-yl)phenyl)propane-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole) involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantane moiety may enhance its binding affinity and selectivity, while the oxazole rings can participate in hydrogen bonding and other interactions. The exact pathways and targets depend on the specific application and require further investigation.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on Steric and Electronic Properties

Adamantyl vs. tert-Butyl Groups
  • Target Compound : Adamantyl substituents are more rigid and bulkier than tert-butyl groups, enhancing thermal stability and resistance to decomposition. This rigidity may improve enantioselectivity in catalytic reactions by enforcing precise spatial arrangements .
  • tert-Butyl Analogue (C17H30N2O2) : The tert-butyl variant (CAS 131833-93-7) is less sterically demanding but still provides sufficient bulk for chiral induction. It is widely used in asymmetric catalysis due to its commercial availability and moderate synthesis yield .
Electron-Withdrawing vs. Electron-Donating Groups
  • Compound 10g (): Features 3,5-bis(trifluoromethyl)phenyl groups, introducing strong electron-withdrawing effects.
  • Compound 10f () : Substituted with 3,5-dimethoxyphenyl groups, which are electron-donating. This may reduce Lewis basicity of the oxazoline nitrogen compared to the target compound’s phenyl groups .

Research Findings and Implications

Asymmetric Catalysis

  • The target compound’s adamantyl-phenyl architecture is analogous to phosphine-containing ligands (e.g., CAS 944836-03-7, ), which are used in transition-metal catalysis. Adamantyl’s rigidity could surpass tert-butyl in enforcing chiral environments .

Biological Activity

The compound (4S,4'S)-2,2'-(1,3-Bis(4-(adamantan-1-yl)phenyl)propane-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole) is a complex organic molecule that has garnered interest for its potential biological activities. The adamantane scaffold is known for various pharmacological properties, particularly in the context of receptor interactions and anticancer activities. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique structural arrangement that includes:

  • Adamantane moieties : Known for their ability to enhance binding affinity to various receptors.
  • Dihydrooxazole rings : Contributing to the compound's interaction with biological targets.

Biological Activity Overview

Research indicates that compounds with adamantane structures often exhibit significant biological activities, including:

  • Anticancer properties : Many adamantane derivatives have been studied for their ability to inhibit tumor cell proliferation.
  • Receptor modulation : Adamantane-based compounds can act as ligands for sigma receptors, which are implicated in several physiological processes.

Sigma Receptor Interaction

A study investigated adamantane-derived compounds as potential sigma-2 receptor ligands. The research utilized molecular docking and dynamic simulations to assess binding modes and stability within the receptor's active site. The findings suggested that these compounds could serve as effective sigma-2 receptor ligands, with implications for tumor imaging and targeted therapy delivery .

Anticancer Activity

In vitro studies assessed the anti-proliferative effects of related adamantane-linked compounds against various human tumor cell lines. The results indicated that these compounds could significantly reduce cell viability in cancer cell lines expressing sigma receptors. For instance, one study reported a compound with a similar structure demonstrating IC50 values in the nanomolar range against specific cancer types .

Antimicrobial Properties

Research also explored the antimicrobial activity of adamantane derivatives. Compounds were tested against standard bacterial strains and exhibited varying degrees of antibacterial effectiveness. Notably, some derivatives showed minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Data Tables

Activity Type Compound IC50/MIC Value Target
AnticancerAdamantane derivative16 nMSigma-2 receptor
AntimicrobialAdamantane-linked thiazoles31.25 - 62.5 μg/mLVarious bacterial strains
Receptor BindingSigma receptor ligandHigh affinitySigma-2 receptor

The mechanisms through which these compounds exert their biological effects include:

  • Receptor binding : The adamantane structure enhances the binding affinity to sigma receptors, which are involved in cell signaling pathways relevant to cancer progression.
  • Cell cycle modulation : Some studies suggest that these compounds may induce apoptosis in cancer cells by disrupting normal cell cycle regulation.

Q & A

Q. What precautions are necessary when handling this compound in catalytic studies?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves and safety goggles (GHS Category 2A/2B).
  • Ventilation : Use fume hoods to avoid inhalation of fine particulates.
  • Waste Management : Neutralize reaction byproducts (e.g., acidic residues) before disposal per OSHA guidelines .

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